(2-Bromopyridin-4-yl)methanesulfonamide
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Overview
Description
(2-Bromopyridin-4-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom attached to the second position of a pyridine ring, with a methanesulfonamide group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by the introduction of the methanesulfonamide group. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Sulfonamide Formation: The brominated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming pyridinylmethanesulfonamide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base like potassium phosphate in a solvent such as toluene or ethanol.
Reduction Reactions: Can be achieved using reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Various substituted pyridinylmethanesulfonamides depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Reduction Reactions: Pyridinylmethanesulfonamide without the bromine atom.
Scientific Research Applications
(2-Bromopyridin-4-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2-Bromopyridin-4-yl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The methanesulfonamide group can enhance the compound’s binding affinity and specificity towards its target, while the bromine atom can facilitate interactions through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromopyridin-3-yl)methanesulfonamide
- (5-Bromopyridin-2-yl)methanesulfonamide
- (4-Bromopyridin-2-yl)methanesulfonamide
Uniqueness
(2-Bromopyridin-4-yl)methanesulfonamide is unique due to the specific positioning of the bromine and methanesulfonamide groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
CAS No. |
2825007-36-9 |
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Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
(2-bromopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
MSROKLKKBSTOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS(=O)(=O)N)Br |
Origin of Product |
United States |
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